molecular formula C₂₇H₄₀O₅Si B1158370 21-O-tert-Butyldimethylsilyl Prednisone

21-O-tert-Butyldimethylsilyl Prednisone

Cat. No.: B1158370
M. Wt: 472.69
Attention: For research use only. Not for human or veterinary use.
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Description

21-O-tert-Butyldimethylsilyl Prednisone is a synthetic glucocorticoid derivative where the hydroxyl group at the 21-position of prednisone is replaced with a tert-butyldimethylsilyl (TBDMS) ether group. The TBDMS group is commonly used in medicinal chemistry as a protective moiety to modulate pharmacokinetic properties .

Properties

Molecular Formula

C₂₇H₄₀O₅Si

Molecular Weight

472.69

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 21-O-Substituted Prednisone Derivatives

Structural and Physicochemical Properties

The table below compares key properties of 21-O-tert-Butyldimethylsilyl Prednisone with other 21-substituted prednisone derivatives:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Group Physical State
Prednisone (parent compound) C₂₁H₂₆O₅ 358.43 53-03-2 21-hydroxyl Crystalline solid
Prednisone 21-acetate C₂₃H₂₈O₆ 400.47 125-10-0 21-acetate ester Solid
Prednisone 21-aldehyde C₂₁H₂₄O₅ 356.41 70522-55-3 21-aldehyde Solid
Prednisolone-21-propanoate C₂₄H₃₂O₆ 416.51 5740-62-5 21-propanoate ester Solid
21-O-TBDMS Prednisone* C₂₇H₄₀O₅Si 496.70 Not available 21-tert-butyldimethylsilyl Likely solid

*Inferred from analogous silylation reactions in .

Key Observations :

  • The TBDMS group increases molecular weight and lipophilicity compared to acetate or propanoate esters, which may prolong half-life .
  • Acetate and propanoate esters are commonly used to improve solubility in pharmaceutical formulations, while aldehydes may serve as intermediates in synthesis .

Pharmacokinetic and Metabolic Profiles

Prednisone 21-acetate :
  • Used in research for its stability and purity (analytical, chemical, and spectral grades) .
  • As an ester prodrug, it is hydrolyzed in vivo to release active prednisone, with slower metabolism than the parent compound .
Prednisone 21-aldehyde :
  • Aldehyde groups are reactive and may participate in redox reactions, altering metabolic pathways .
21-O-TBDMS Prednisone :
  • This could reduce dosing frequency but may require structural optimization to balance efficacy and toxicity .

Research Findings and Clinical Relevance

Stability and Analytical Methods

  • Prednisone oral suspension stability studies () demonstrate that ester derivatives (e.g., 21-acetate) exhibit consistent solubility and low degradation rates (RSD < 2%), making them viable for formulation .
  • LC-MS/MS studies () reveal that 21-O-substitutions alter metabolic pathways; for example, acetate esters produce 20α/β-dihydro metabolites, while aldehydes may form Schiff bases with proteins .

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